Tetrahydrofuran-2-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Tetrahydrofuran-2-carbohydrazide involves several key steps. For instance, the synthesis of D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate as an amino acid precursor is reported, which is crucial for the development of carbopeptoids from D-ribose. This process involves oligomerization to form dimeric, tetrameric, and octameric structures, demonstrating the versatility of tetrahydrofuran compounds in creating complex molecules (Hungerford et al., 2000).
Molecular Structure Analysis
The study of tetrahydrofuran amino acids and their derivatives reveals significant insights into their secondary structure. NMR studies on cyclohexylidene-protected oligomers and a deprotected tetramer with eight free hydroxy groups highlight the solution structures of these compounds, offering a glimpse into their conformational behaviors and the potential for hydrogen bonding and secondary structure formation (Hungerford et al., 2000).
Chemical Reactions and Properties
Palladium-catalyzed carboetherification and carboamination reactions of γ-hydroxy- and γ-aminoalkenes for synthesizing tetrahydrofurans and pyrrolidines showcase the chemical versatility of tetrahydrofuran derivatives. These methods allow for the construction of biologically relevant heterocycles, demonstrating the compound's importance in synthetic organic chemistry (Wolfe, 2007).
Physical Properties Analysis
The physical properties of Tetrahydrofuran-2-carbohydrazide and related compounds are intrinsic to their application potential. While specific studies on the physical properties of Tetrahydrofuran-2-carbohydrazide were not identified in the searched literature, the methodologies and analytical techniques described in related research provide a foundation for understanding these aspects. Techniques such as NMR spectroscopy and molecular modeling play critical roles in elucidating the physical characteristics of tetrahydrofuran derivatives.
Chemical Properties Analysis
The chemical properties of Tetrahydrofuran-2-carbohydrazide derivatives are highlighted through various synthetic routes and reactions. For example, copper-catalyzed intramolecular alkene carboetherification for synthesizing fused-ring and bridged-ring tetrahydrofurans indicates the compound's reactivity and potential for creating complex molecular architectures (Miller et al., 2012).
Scientific Research Applications
Environmental Impact and Enzyme Activity
Tetrahydrofuran (THF), a solvent used widely in industry and research, significantly impacts enzyme activities in activated sludge. Lv et al. (2008) found that THF can completely inhibit dehydrogenase activity and strongly affect the activities of protease, phosphatase, urease, and catalase, which are vital for environmental health (Lv, Yao, Lv, & Min, 2008).
Organic Chemistry and Solvent Use
2-Methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources, serves as an environmentally friendly alternative to THF in organic syntheses. Pace et al. (2012) highlight its use in organometallics, organocatalysis, biotransformations, and pharmaceutical chemistry, underscoring its stability and low miscibility with water (Pace, Hoyos, Castoldi, Domínguez de María, & Alcántara, 2012).
Secondary Structure in Oligomers
The study of short oligomeric chains of tetrahydrofuran amino acids by Smith et al. (1998) reveals a novel repeating β-turn type secondary structure, stabilized by hydrogen bonds. This is significant in peptidomimetics for controlling conformation (Smith, Claridge, Fleet, Tranter, & Sansom, 1998).
Biomedical Applications
Nour et al. (2012) explored the use of tetra-carbohydrazide cyclophane macrocycles in dynamic combinatorial chemistry for molecular recognition, showing potential for developing new antibiotics and understanding bacterial resistance mechanisms (Nour, Islam, Fernández-Lahore, & Kuhnert, 2012).
Polymer Synthesis and Carbohydrate Derivatives
El-Sadek et al. (2012) synthesized carbohydrazide derivatives from 5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide, investigating their effects on the tyrosinase enzyme. This work is crucial for understanding the biological activity of these compounds (El-Sadek, Hassan, Abdelwahab, & Yacout, 2012).
Safety And Hazards
Future Directions
Tetrahydrofuran-2-carbohydrazide and its derivatives have shown potential in various applications. For instance, new furan-based derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities . This suggests that Tetrahydrofuran-2-carbohydrazide could have potential applications in the field of medicinal chemistry and drug development.
properties
IUPAC Name |
oxolane-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGRORFWHFVNIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332836 | |
Record name | tetrahydrofuran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2-carbohydrazide | |
CAS RN |
59293-11-7 | |
Record name | tetrahydrofuran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxolane-2-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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